2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-25-21-22(31-15)20(17-8-10-18(30-2)11-9-17)26-27(23(21)29)14-19(28)24-13-12-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGXYZCDQODGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPhosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that plays a crucial role in regulating cell function.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might act as aninhibitor of PDE5 . By inhibiting PDE5, it could potentially increase the concentration of cGMP in cells, leading to various downstream effects.
Biochemical Pathways
Given its potential role as a pde5 inhibitor, it could affect thecGMP pathway . Increased levels of cGMP can lead to a variety of effects, including vasodilation and other responses depending on the specific cell type.
Result of Action
If it acts as a pde5 inhibitor, it could potentially lead to increased cgmp levels, resulting in effects such asvasodilation . This could have potential therapeutic applications in conditions such as hypertension.
Biological Activity
The compound 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a derivative of thiazolo[4,5-d]pyridazine, which has gained attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. Its structure includes a thiazolo-pyridazine core, which is known for diverse biological activities due to the presence of heteroatoms that enhance its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 941986-78-3 |
Anti-inflammatory Activity
Research indicates that compounds similar to This compound exhibit significant anti-inflammatory effects. A notable mechanism involves the inhibition of the NLRP3 inflammasome, which plays a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory cytokines and mediators such as IL-1β and TNF-α.
In a study assessing various thiazolo[4,5-d]pyridazine derivatives, it was found that these compounds effectively suppressed LPS-induced NO production in RAW 264.7 macrophages without inducing cytotoxicity, indicating their potential as anti-inflammatory agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Thiazolo[4,5-d]pyridazine derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been documented to inhibit NF-κB activation, a pathway often dysregulated in cancer .
Case Studies and Research Findings
- Study on Inflammation : A study published in Molecules demonstrated that thiazolo[4,5-d]pyridazine derivatives significantly inhibited NF-κB activation in LPS-stimulated macrophages. The most effective compound showed a relative luciferase activity value of 0.31 ± 0.05 compared to the control .
- Anticancer Mechanisms : Research has indicated that certain derivatives induce apoptosis in cancer cell lines by activating caspase pathways. For example, derivatives similar to our compound were tested against breast cancer cells, leading to significant reductions in cell viability .
Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and pyridazine structures possess significant antibacterial properties against various pathogens. The mechanisms underlying this activity often involve the generation of reactive oxygen species (ROS), which can damage bacterial DNA and proteins.
Case Study:
A study demonstrated that thiazole derivatives effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations as low as 10 mg/ml. This highlights the importance of structural modifications in enhancing antibacterial efficacy.
Anticancer Properties
The compound also shows promise as an anticancer agent. Similar thiazole-pyridazine compounds have been found to induce apoptosis in cancer cells through several pathways, including modulation of cell cycle progression and inhibition of kinases involved in tumor growth.
Case Study:
Research evaluating the cytotoxic effects of related compounds on various cancer cell lines indicated significant reductions in cell viability, suggesting potential for development as anticancer agents.
Data Table
| Biological Activity | Test Organism/Cell Line | Concentration (mg/ml) | Effect Observed |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 | Inhibition Zone |
| Antibacterial | Escherichia coli | 10 | Inhibition Zone |
| Anticancer | HeLa Cells | Varies | Reduced Viability |
Q & A
Q. What are the standard synthesis protocols for this compound, and how is purity ensured?
The synthesis involves multi-step reactions starting with cyclocondensation of substituted pyridazine precursors with thioamides to form the thiazolo[4,5-d]pyridazine core. Key steps include:
- Step 1 : Formation of the thiazole ring via sulfur incorporation using reagents like phosphorus pentasulfide (60–80°C, anhydrous conditions) .
- Step 2 : Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions (e.g., EDC/HOBt) in polar aprotic solvents (DMF, DCM) .
- Purity Control : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and silica gel column chromatography (eluent: ethyl acetate/hexane) .
Q. Which spectroscopic methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.35–2.45 ppm (methyl group), δ 7.20–7.80 ppm (aromatic protons) .
- ¹³C NMR : Carbonyl signals at δ 165–175 ppm (thiazolo-pyridazine C=O) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₃N₃O₃S: 442.15; observed: 442.14) .
Q. What preliminary biological assays are used to screen activity?
- Anticancer Screening : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations .
- Anti-inflammatory Testing : Inhibition of COX-2 enzyme activity via ELISA (IC₅₀ values reported for analogs: 10–50 μM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
SAR studies focus on modifying substituents and evaluating biological outcomes:
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 7-(4-Methoxyphenyl) | Replacement with 4-fluorophenyl | ↑ Anticancer potency (IC₅₀ reduced by 30%) | |
| N-Phenethyl group | Substitution with benzyl | ↓ COX-2 inhibition (IC₅₀ increased 2-fold) | |
| Methodology : |
- Synthesize analogs with systematic substituent variations.
- Compare activity data using ANOVA and molecular docking (e.g., AutoDock Vina) to correlate structural features with target binding .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
- Replicate Assays : Perform triplicate measurements across multiple cell lines .
- Stability Testing : Monitor compound degradation in DMSO/PBS via HPLC over 24 hours .
- Control Variables : Standardize cell passage number, serum concentration, and incubation time .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling steps (yields improve from 45% to 72%) .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (yield ↑15%) .
- Temperature Gradients : Use microwave-assisted synthesis (80°C, 30 min) for faster cyclization .
Q. Which in vitro models best evaluate anticancer mechanisms?
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining in Jurkat cells .
- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) at 10 μM .
- Metabolic Stability : Microsomal incubation (human liver microsomes, t₁/₂ = 120 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
